molecular formula C12H11NO3 B5054877 4-acetyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5054877
M. Wt: 217.22 g/mol
InChI Key: RHWBEJLEOZOCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-acetyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one” is a compound that belongs to the class of organic compounds known as pyrrol-2-ones . These compounds are characterized by a 5-membered ring structure which contains four carbon atoms, one nitrogen atom, and includes a ketone functional group .


Synthesis Analysis

The synthesis of similar compounds, 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, has been reported via base-assisted cyclization of 3-cyanoketones . This method allows for the assembly of these compounds from routinely available inexpensive synthetic precursors .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered ring structure which contains four carbon atoms, one nitrogen atom, and includes a ketone functional group .

Properties

IUPAC Name

3-acetyl-4-hydroxy-2-phenyl-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(14)9-10(13-12(16)11(9)15)8-5-3-2-4-6-8/h2-6,10,15H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWBEJLEOZOCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)NC1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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